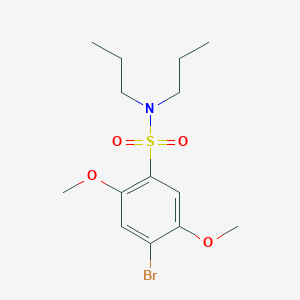

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Serotonergic Hallucinogens and Receptor Affinity

Research on serotonergic hallucinogens, such as 2,5-dimethoxy-substituted phenethylamines, highlights their profound impact on perception and cognition through 5-HT2A receptor activation. These studies are critical for understanding the pharmacological effects of structurally related compounds like 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide. For example, N-benzylphenethylamines ("NBOMes") show high potency and affinity for the 5-HT2A receptor, indicating potential research applications in exploring consciousness and psychiatric disorders (Halberstadt, 2017).

Environmental Persistence and Toxicology

The study of brominated flame retardants (BFRs) and their by-products, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), provides insights into the environmental impact of brominated compounds. These substances share structural similarities with this compound, raising questions about their environmental stability, bioaccumulation potential, and toxicological effects on wildlife and humans (Mennear & Lee, 1994). Research on BFRs also sheds light on the formation of toxic by-products during combustion, which may have implications for the safety and environmental management of related brominated substances (Zhang, Buekens, & Li, 2016).

Molecular Imaging and Psychopharmacology

Studies on the binding and brain distribution of hallucinogenic compounds using molecular imaging techniques, such as PET and SPECT, offer a framework for investigating the brain activity and receptor interactions of compounds like this compound. These methods can visualize the uptake and distribution within the brain, elucidating their psychopharmacological effects and potential applications in neurological and psychiatric research (Cumming et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other cognitive functions .

Mode of Action

The compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and cognition .

Biochemical Pathways

Given its interaction with serotonin receptors, it likely influences theserotonergic pathways in the brain . These pathways are involved in a wide range of physiological processes, including mood regulation, sleep, appetite, and cognition .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of serotonin in the body. Specific effects would depend on factors such as dosage, the individual’s physiological state, and the presence of other substances .

properties

IUPAC Name |

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCHECKNWSQULJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B497374.png)

![7-ethoxy-6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B497383.png)

![6-(4-bromophenyl)-7-ethoxy-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B497385.png)

![2-(2-oxo-1,3,4',5'-tetrahydrospiro[2H-indole-3,5'-[1,3,4]-oxadiazole]-2'-ylmethyl)-1,3-benzothiazole](/img/structure/B497387.png)

![4',9'-dimethoxy-6',7'-dihydrospiro(cyclohexane-1,7'-[5'H]-furo[3,2-g]chromene)-5'-one](/img/structure/B497389.png)